molecular formula C14H21BS2 B12623704 2-Octyl-1,3,2-benzodithiaborole CAS No. 918897-54-8

2-Octyl-1,3,2-benzodithiaborole

Cat. No.: B12623704
CAS No.: 918897-54-8
M. Wt: 264.3 g/mol
InChI Key: MYMBONRXEAEKRH-UHFFFAOYSA-N
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Description

2-Octyl-1,3,2-benzodithiaborole is an organic compound that belongs to the class of benzodithiaboroles. These compounds are characterized by a boron atom bonded to two sulfur atoms and a benzene ring. The octyl group attached to the benzene ring provides hydrophobic properties, making this compound useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-1,3,2-benzodithiaborole typically involves the reaction of 2-mercaptobenzothiazole with an octylboronic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Octyl-1,3,2-benzodithiaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur compounds.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of the benzene ring.

Scientific Research Applications

2-Octyl-1,3,2-benzodithiaborole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octyl-1,3,2-benzodithiaborole involves its interaction with biological macromolecules. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazolinone: An antimicrobial agent with a similar benzothiazole structure.

    2-Octyl cyanoacrylate: A compound used in medical adhesives with a similar octyl group.

Uniqueness

2-Octyl-1,3,2-benzodithiaborole is unique due to its combination of a benzodithiaborole core and an octyl group, which imparts both hydrophobic and reactive properties. This makes it versatile for various applications, from chemical synthesis to biological research .

Properties

CAS No.

918897-54-8

Molecular Formula

C14H21BS2

Molecular Weight

264.3 g/mol

IUPAC Name

2-octyl-1,3,2-benzodithiaborole

InChI

InChI=1S/C14H21BS2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11H,2-6,9,12H2,1H3

InChI Key

MYMBONRXEAEKRH-UHFFFAOYSA-N

Canonical SMILES

B1(SC2=CC=CC=C2S1)CCCCCCCC

Origin of Product

United States

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